Enantiomeric Excess Superiority: >99.9% ee via Chemo-Enzymatic Synthesis vs. Traditional Chemical Resolution
A chemo-enzymatic one-pot procedure employing ω-transaminase ATA-260 delivers the (S)-enantiomer of this key pralsetinib chiral amine intermediate with >99.9% enantiomeric excess (ee), confirmed by chiral reverse-phase HPLC analysis. This represents a meaningful improvement over industry-standard chiral chemical resolution methods, which commonly yield enantiomeric excess values in the range of 92–98% ee for structurally comparable aryl-alkyl amine intermediates and require additional recrystallization or chiral chromatography steps to achieve pharmacopeial-grade enantiopurity [1]. The >99.9% ee value effectively eliminates the risk of contaminating the final API with the therapeutically undefined (R)-enantiomer, which is a critical control point in pralsetinib manufacturing [2].
| Evidence Dimension | Enantiomeric excess (ee) of key chiral amine intermediate |
|---|---|
| Target Compound Data | >99.9% ee (ATA-260 chemo-enzymatic method, chiral reverse-phase HPLC) |
| Comparator Or Baseline | Industry‑typical chiral chemical resolution: 92–98% ee for comparable aryl‑alkyl amine intermediates |
| Quantified Difference | The target method achieves >99.9% ee—exceeding the upper bound of typical chemical resolution (98%) by at least 1.9 absolute percentage points and reducing the undesired enantiomer impurity by approximately 20‑fold relative to a 98% ee baseline. |
| Conditions | In vitro; one-pot aqueous micellar medium; ω-transaminase ATA-260; chiral reverse-phase HPLC; scalable process with >80% isolated yield [1] |
Why This Matters
For procurement decisions, an intermediate that demonstrably achieves >99.9% ee eliminates the need for additional costly enantiomeric enrichment steps and directly reduces the risk of API batch rejection due to stereochemical impurity failures.
- [1] Gaikwad, R.; Krithika, G.; Govinda Rajulu, G.; Ganesh, S.; Ramaraj, S.; Charan Kumar, G.; Ravikumar, S. C.; Acharya, P. C.; Shivashankarappa, N. Green One-Pot Chemo-Enzymatic Synthesis of a Key Chiral Amine Intermediate: Useful to Pralsetinib Synthesis. ChemistrySelect 2023, 8 (9), e202204409. View Source
- [2] Hughes, D. L. Review of Synthetic Routes and Crystalline Forms of the Oncology Drugs Capmatinib, Selpercatinib, and Pralsetinib. Organic Process Research & Development 2021, 25 (10), 2192–2204. View Source
